Cas no 1806338-60-2 (1,2-Dimethyl-4-ethoxy-3-fluorobenzene)
1,2-Dimethyl-4-ethoxy-3-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Dimethyl-4-ethoxy-3-fluorobenzene
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- Inchi: 1S/C10H13FO/c1-4-12-9-6-5-7(2)8(3)10(9)11/h5-6H,4H2,1-3H3
- InChI Key: ARNLEMMKXHAVGJ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C)=C1C)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2
1,2-Dimethyl-4-ethoxy-3-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010094-250mg |
1,2-Dimethyl-4-ethoxy-3-fluorobenzene |
1806338-60-2 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010010094-500mg |
1,2-Dimethyl-4-ethoxy-3-fluorobenzene |
1806338-60-2 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
| Alichem | A010010094-1g |
1,2-Dimethyl-4-ethoxy-3-fluorobenzene |
1806338-60-2 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
1,2-Dimethyl-4-ethoxy-3-fluorobenzene Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1,2-Dimethyl-4-ethoxy-3-fluorobenzene
Introduction to 1,2-Dimethyl-4-ethoxy-3-fluorobenzene (CAS No. 1806338-60-2) and Its Emerging Applications in Chemical Biology
1,2-Dimethyl-4-ethoxy-3-fluorobenzene, identified by the chemical compound identifier CAS No. 1806338-60-2, is a fluorinated aromatic heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs—including two methyl groups at the 1 and 2 positions, an ethoxy substituent at the 4 position, and a fluorine atom at the 3 position—exhibits a distinct set of chemical and biological properties that make it a promising candidate for various applications.
The structural features of 1,2-Dimethyl-4-ethoxy-3-fluorobenzene contribute to its versatility in synthetic chemistry. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the ethoxy group introduces polarity, influencing solubility and interactions with biological targets. These attributes have positioned this compound as a valuable building block in the development of novel therapeutic agents.
In recent years, 1,2-Dimethyl-4-ethoxy-3-fluorobenzene has been explored in several cutting-edge research areas. One notable application lies in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. The fluorine substituent, in particular, has been shown to modulate binding affinity and selectivity, making it an attractive moiety for designing precision medicines. For instance, studies have demonstrated its utility in developing inhibitors for kinases and other protein kinases, which are implicated in various diseases such as cancer and inflammatory disorders.
Another area where 1,2-Dimethyl-4-ethoxy-3-fluorobenzene has shown promise is in the field of agrochemicals. The compound’s structural framework allows for modifications that enhance its efficacy as a plant growth regulator or pest repellent. Researchers have leveraged its aromaticity to create derivatives with improved environmental compatibility while maintaining high biological activity. This aligns with the growing demand for sustainable agrochemical solutions that minimize ecological impact.
The pharmaceutical industry has also embraced 1,2-Dimethyl-4-ethoxy-3-fluorobenzene as a key intermediate in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are increasingly prevalent in drug development due to their ability to improve pharmacokinetic properties such as bioavailability and half-life. For example, recent studies have highlighted its role in producing antiviral agents where the fluorine atom enhances viral protease inhibition—a critical mechanism in combating infectious diseases.
From a synthetic chemistry perspective, 1,2-Dimethyl-4-ethoxy-3-fluorobenzene serves as a versatile precursor for accessing more complex molecular architectures. Its reactivity allows for further functionalization through cross-coupling reactions, hydrogenation, or oxidation processes. These transformations enable chemists to tailor its properties for specific applications, such as creating ligands for metal complexes used in catalysis or materials science.
The growing interest in 1,2-Dimethyl-4-ethoxy-3-fluorobenzene is also driven by advancements in computational chemistry and high-throughput screening techniques. These tools have accelerated the discovery of novel derivatives with optimized biological activity. By integrating machine learning algorithms with experimental data, researchers can predict structural modifications that enhance target interactions while minimizing off-target effects—a cornerstone of modern drug discovery strategies.
In conclusion,1,2-Dimethyl-4-ethoxy-3-fluorobenzene (CAS No. 1806338-60-2) represents a multifaceted compound with broad applicability across chemical biology and pharmaceutical sciences. Its unique structural features and functional versatility make it an indispensable tool for researchers seeking innovative solutions in drug development, agrochemicals, and material science. As our understanding of its potential continues to evolve,1,2-Dimethyl-4-ethoxy-3-fluorobenzene is poised to play an increasingly pivotal role in shaping the future of chemical innovation.
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